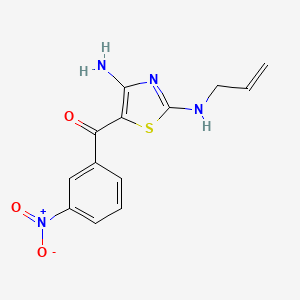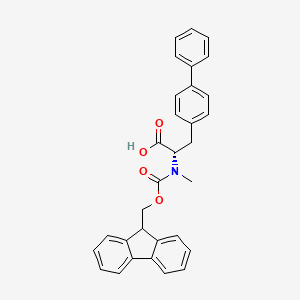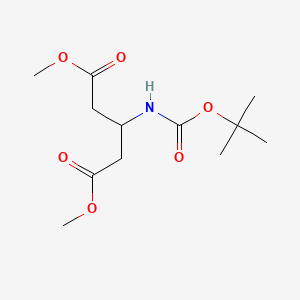
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
N-Methylation: The nitrated indole is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the N-methylated indole using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N-Methyl-2-(6-amino-1H-indol-1-yl)acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Applications De Recherche Scientifique
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
N-Methyl-2-(6-nitro-1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:
N-Methyl-2-(5-nitro-1H-indol-1-yl)acetamide: Similar structure but with the nitro group at the 5-position.
N-Methyl-2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-Methyl-2-(6-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromo group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-methyl-2-(6-nitroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-12-11(15)7-13-5-4-8-2-3-9(14(16)17)6-10(8)13/h2-6H,7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCYAEGPCIAFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2778360.png)
![2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2778361.png)
![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2778365.png)


![6-(4-Methoxy-phenyl)-5-piperazin-1-ylmethyl-imidazo[2,1-b]thiazole](/img/structure/B2778369.png)


![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2778374.png)
![N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2778377.png)
![1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B2778378.png)
![(8E)-8-[(benzyloxy)imino]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B2778380.png)
